The compound can be synthesized through various methods, often utilizing commercially available precursors. It is available from several chemical suppliers, reflecting its utility in research and development settings.
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be classified as:
The synthesis of 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps:
The molecular formula of 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is . Its structure features:
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrFNO3 |
| Molecular Weight | 300.08 g/mol |
| IUPAC Name | 3-(2-bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |
| InChI | InChI=1S/C11H8BrFNO3/c1-5(14)9(15)10(16)11(12)13/h2-4H,1H3,(H,14,15) |
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo several chemical reactions:
These reactions are significant for modifying the compound’s structure to enhance its biological activity or tailor its properties for specific applications in pharmaceuticals or materials science.
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid varies depending on its application:
| Property | Value |
|---|---|
| Melting Point | 197°C - 203°C |
| Solubility | Soluble in polar solvents |
| Stability | Sensitive to moisture |
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications, highlighting its significance in advancing chemical knowledge and developing new therapeutic agents.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6